molecular formula C7H6N4O B2586273 6-amino-1,2,3-benzotriazin-4(3H)-one CAS No. 60042-06-0

6-amino-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B2586273
CAS No.: 60042-06-0
M. Wt: 162.152
InChI Key: PMMNLVSCPSFYGV-UHFFFAOYSA-N
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Description

6-amino-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound that contains a benzotriazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1,2,3-benzotriazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with hydrazine derivatives, followed by cyclization to form the triazine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

6-amino-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

6-amino-1,2,3-benzotriazin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-amino-1,2,3-benzotriazin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but often include binding to active sites or altering protein function.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazine: A parent compound with a similar ring structure but lacking the amino group.

    6-chloro-1,2,3-benzotriazin-4(3H)-one: A derivative with a chlorine atom instead of an amino group.

    1,2,4-Triazine: A related heterocyclic compound with a different nitrogen arrangement.

Properties

IUPAC Name

6-amino-3H-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,8H2,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMNLVSCPSFYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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